molecular formula C8H6F4O2 B12846060 5-Fluoro-2-(2,2,2-trifluoroethoxy)phenol

5-Fluoro-2-(2,2,2-trifluoroethoxy)phenol

Cat. No.: B12846060
M. Wt: 210.13 g/mol
InChI Key: YFDWJOXJTKUILT-UHFFFAOYSA-N
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Description

5-Fluoro-2-(2,2,2-trifluoroethoxy)phenol is an organic compound characterized by the presence of fluorine atoms and a trifluoroethoxy group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-Fluoro-2-(2,2,2-trifluoroethoxy)phenol can be achieved through the reaction of phenol with trifluoroethanol under alkaline conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium hydroxide to catalyze the formation of the trifluoroethoxy group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production while maintaining the purity and yield of the product.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(2,2,2-trifluoroethoxy)phenol undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the phenol ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The phenol group can undergo oxidation to form quinones or reduction to form hydroquinones.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reactions typically require controlled temperatures and pH conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can yield a variety of substituted phenols.

Scientific Research Applications

5-Fluoro-2-(2,2,2-trifluoroethoxy)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(2,2,2-trifluoroethoxy)phenol involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes and receptors, influencing biological pathways. The trifluoroethoxy group can also affect the compound’s solubility and stability, further modulating its activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2,2-Trifluoroethoxy)phenol
  • 3-(2,2,2-Trifluoroethoxy)phenol
  • 5-Fluoro-2-(trifluoromethyl)phenol

Uniqueness

5-Fluoro-2-(2,2,2-trifluoroethoxy)phenol is unique due to the combination of fluorine atoms and the trifluoroethoxy group, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C8H6F4O2

Molecular Weight

210.13 g/mol

IUPAC Name

5-fluoro-2-(2,2,2-trifluoroethoxy)phenol

InChI

InChI=1S/C8H6F4O2/c9-5-1-2-7(6(13)3-5)14-4-8(10,11)12/h1-3,13H,4H2

InChI Key

YFDWJOXJTKUILT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)O)OCC(F)(F)F

Origin of Product

United States

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